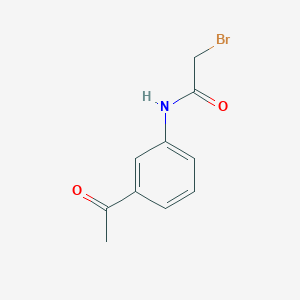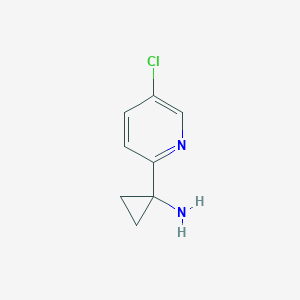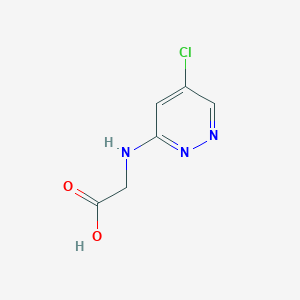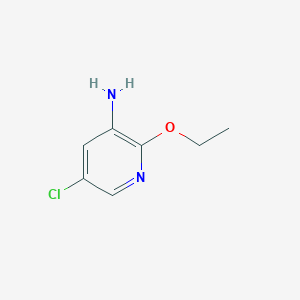![molecular formula C10H10N2O B1425745 2-methyl-3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 1374509-63-3](/img/structure/B1425745.png)
2-methyl-3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile
Descripción general
Descripción
2-Methyl-3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile (MTPC) is an organic compound with a variety of applications in scientific research. It is a cyclopentanone derivative, and is used as a starting material for the synthesis of various compounds. MTPC has been studied for its biochemical and physiological effects, as well as its applications in laboratory experiments.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Compounds related to 2-methyl-3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile have been studied for their corrosion inhibition properties. Aryl pyrazolo pyridines, including derivatives of this compound, have demonstrated effective corrosion inhibition on copper in acidic environments, with high inhibition efficiencies observed. These inhibitors adhere to the copper surface, providing protection against corrosion, as confirmed by various spectroscopy and electrochemical studies (Sudheer & Quraishi, 2015).
Synthesis and Characterization
Various derivatives of this compound have been synthesized using different methods, including ultrasound-assisted synthesis and microwave irradiation. These methods have been shown to be efficient for producing high yields of the desired products. The synthesized compounds are characterized using techniques like X-ray diffraction and spectroscopy to understand their molecular structure and properties (Dandia et al., 2013), (Rahmati & Kouzehrash, 2011).
Optical and Electronic Properties
Some derivatives exhibit notable optical and electronic properties, making them of interest in materials science. For instance, pyridine derivatives have been analyzed for their optical functions, with studies revealing specific energy gaps that suggest potential use in optoelectronic devices. Additionally, these compounds have been used in the fabrication of heterojunctions, showing properties like photovoltaic behavior under illumination (Zedan, El-Taweel, & El-Menyawy, 2020).
Fluorescence Properties
Research has also focused on the fluorescence properties of related pyridine derivatives. These compounds can exhibit fluorescence emission radiation, making them potentially useful in the development of fluorescent materials and sensors. The nature of substituents and the solvent used can significantly influence the emission spectra of these compounds (Mizuyama et al., 2008).
Antimicrobial and Antitumor Agents
Some derivatives of 2-methyl-3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile have been synthesized with the intent of exploring their antimicrobial and antitumor properties. The structural variations in these compounds can lead to significant biological activities, indicating potential applications in pharmaceutical research (El-Shaaer, 2013).
Propiedades
IUPAC Name |
2-methyl-3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-6-7-3-2-4-8(7)9(5-11)10(12)13/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECTXWILBDTSRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2CCCC2=C(C1=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(Ethanesulfonyl)phenoxy]aniline](/img/structure/B1425662.png)


![[4-(2,2-Difluoroethoxy)-5-methoxy-2-nitrophenyl]methanol](/img/structure/B1425668.png)


![7-Chloro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B1425672.png)


![{4-[(2-Oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}boronic acid](/img/structure/B1425678.png)



